molecular formula C7H7N3 B2359398 3-(1H-pyrrol-2-yl)-1H-pyrazole CAS No. 1019010-39-9

3-(1H-pyrrol-2-yl)-1H-pyrazole

Cat. No.: B2359398
CAS No.: 1019010-39-9
M. Wt: 133.154
InChI Key: FYVOJZAKVSEZOA-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-2-yl)-1H-pyrazole is an organic compound that belongs to the class of heterocyclic compounds It consists of a pyrazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-pyrrolecarboxaldehyde with hydrazine hydrate in the presence of an acid catalyst can yield the desired compound. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic processes, such as those using metal catalysts, can be employed to enhance the yield and purity of the compound. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and improve production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(1H-pyrrol-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrrol-2-yl)-1H-imidazole
  • 3-(1H-pyrrol-2-yl)-1H-triazole
  • 3-(1H-pyrrol-2-yl)-1H-tetrazole

Uniqueness

3-(1H-pyrrol-2-yl)-1H-pyrazole is unique due to its specific combination of a pyrazole and pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(1H-pyrrol-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-2-6(8-4-1)7-3-5-9-10-7/h1-5,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVOJZAKVSEZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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